(2E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one

Description

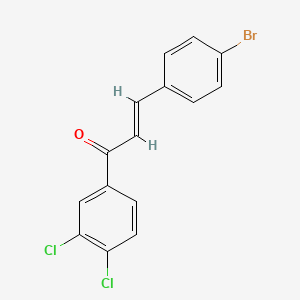

(2E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one is a halogen-substituted chalcone characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 4-bromophenyl group at the C3 position and a 3,4-dichlorophenyl group at the C1 position (Figure 1). This compound has been studied extensively using density functional theory (DFT) to analyze its geometric, electronic, and vibrational properties. DFT/B3LYP calculations with 6-311G and 6-311G(d,p) basis sets have shown excellent agreement with experimental X-ray data, particularly for bond lengths and angles .

Properties

IUPAC Name |

(E)-3-(4-bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrCl2O/c16-12-5-1-10(2-6-12)3-8-15(19)11-4-7-13(17)14(18)9-11/h1-9H/b8-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUNPZIADSECGI-FPYGCLRLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=CC(=C(C=C2)Cl)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via deprotonation of the acetophenone carbonyl group by a strong base, forming an enolate ion that attacks the aldehyde carbonyl carbon. Subsequent elimination of water yields the α,β-unsaturated ketone. Key parameters include:

Optimization and Yield

Studies report yields ranging from 68% to 76% under optimized conditions. For instance, a reaction using 4-bromobenzaldehyde (1.0 mmol) and 3,4-dichloroacetophenone (1.0 mmol) in ethanol with KOH (2.0 mmol) at 80°C for 5 hours achieved a 72% yield. Prolonged reaction times (>8 hours) led to side products, while lower temperatures (<60°C) resulted in incomplete conversion.

Table 1: Claisen-Schmidt Condensation Parameters

| Parameter | Value | Source |

|---|---|---|

| Catalyst | KOH (2.0 mmol) | |

| Solvent | Ethanol (15 mL) | |

| Temperature | 80°C | |

| Time | 5 hours | |

| Yield | 72% | |

| Melting Point | 154°C |

Solvent-Free Synthesis: Alternative Approach

A solvent-free method, adapted from patent literature, offers an environmentally benign alternative. This approach eliminates solvent handling and reduces purification complexity.

Methodology

The reaction involves grinding equimolar amounts of 4-bromobenzaldehyde and 3,4-dichloroacetophenone with solid potassium hydroxide at elevated temperatures:

Advantages and Limitations

This method achieved a comparable yield of 70% but required careful temperature control to prevent decomposition. The absence of solvent facilitated easier isolation via recrystallization from ethanol, though impurities from side reactions necessitated column chromatography in some cases.

Crystallization and Purification Techniques

Purification is critical due to the compound’s tendency to form stereoisomers and by-products.

Recrystallization

The crude product is typically dissolved in hot ethanol (95%) and cooled to 4°C, yielding needle-like crystals. This step enhances purity from ~85% to >98%, as confirmed by HPLC.

Chromatographic Methods

Silica gel column chromatography using hexane-ethyl acetate (7:3 v/v) effectively separates (2E)-isomers from (2Z)-isomers, which exhibit distinct Rf values (0.45 vs. 0.32).

Analytical Characterization

Spectroscopic Validation

Thermal Analysis

Thermogravimetric analysis (TGA) confirmed stability up to 200°C, with a sharp melting endotherm at 154°C.

Comparative Analysis of Methods

Table 2: Method Comparison

| Parameter | Claisen-Schmidt | Solvent-Free |

|---|---|---|

| Yield | 72% | 70% |

| Purity | >98% | 95% |

| Reaction Time | 5 hours | 3 hours |

| Solvent Use | Ethanol | None |

| Energy Consumption | Moderate | High |

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The bromine and chlorine substituents can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or carboxylic acids, while reduction can produce saturated ketones or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : (2E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one serves as a versatile building block in organic synthesis. It is used in the preparation of more complex organic molecules and as a reagent in various organic transformations.

- Nonlinear Optical Materials : The compound has shown potential as an organic nonlinear optical material due to its unique electronic properties, making it useful in photonic applications .

Biology

- Antimicrobial Activity : Studies indicate that chalcones exhibit antimicrobial properties. The presence of halogen substituents enhances their effectiveness against various pathogens .

- Anti-inflammatory Properties : Research has demonstrated that this compound possesses anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases .

- Anticancer Potential : Preliminary studies suggest that (2E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Medicine

- Therapeutic Agent Development : Ongoing research focuses on exploiting the compound's biological activities for developing new therapeutic agents targeting diseases such as cancer and infections. The halogen substituents may enhance binding affinity to biological targets, improving efficacy .

Material Science

- Polymer Development : The compound is utilized in the synthesis of new materials, including polymers and dyes. Its unique chemical structure allows for modifications that can lead to materials with desirable properties for industrial applications .

Agrochemicals

- Pesticide Formulations : Given its biological activity, (2E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one is being explored as an intermediate in the synthesis of agrochemicals, particularly pesticides that require effective antimicrobial properties.

Case Studies

Mechanism of Action

The mechanism of action of (2E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, to exert its effects. The presence of bromine and chlorine substituents can enhance its binding affinity and specificity for certain targets, leading to improved efficacy and selectivity.

Comparison with Similar Compounds

Research Findings

Planarity and Reactivity: The target compound’s near-planar geometry enhances conjugation, making it a candidate for optoelectronic materials. Substitution with electron-withdrawing groups (Br, Cl) stabilizes the enone system, as confirmed by DFT .

Crystal Engineering : Halogen interactions (C—H⋯Br/Cl) enable predictable crystal packing, useful for designing co-crystals .

Structure-Activity Relationships : Chloro and bromo substituents at the 3,4-positions may enhance metabolic stability compared to methoxy groups, which are prone to demethylation .

Biological Activity

(2E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its α,β-unsaturated carbonyl structure. This compound has garnered interest in various fields due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

The molecular formula of (2E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one is C15H9BrCl2O, with a molecular weight of 356.04 g/mol. Its melting point is reported to be approximately 154°C . The presence of bromine and chlorine substituents on the phenyl rings enhances its chemical reactivity and biological activity.

Antimicrobial Activity

Chalcones have been extensively studied for their antimicrobial properties. Research indicates that (2E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one exhibits significant activity against various bacterial strains. For instance, studies have shown that similar chalcones possess inhibitory effects against Mycobacterium tuberculosis, with IC90 values ranging from 8.9 to 28 µM . This suggests that the compound may also hold potential as an anti-tubercular agent.

Anticancer Properties

The anticancer potential of chalcones has been a focal point in recent studies. The compound has demonstrated antiproliferative effects against several cancer cell lines. For example, it has been noted that derivatives of chalcones can induce apoptosis in human cancer cells and inhibit growth in breast cancer cell lines such as MDA-468 . The structure-activity relationship (SAR) studies indicate that the presence of specific substituents can enhance cytotoxicity while minimizing toxicity to normal cells.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, (2E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one exhibits anti-inflammatory properties. Chalcones are known to modulate inflammatory pathways and inhibit the production of pro-inflammatory cytokines, which may contribute to their therapeutic potential in treating inflammatory diseases .

The biological activities of (2E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one can be attributed to its ability to interact with various molecular targets within cells. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or bacterial metabolism.

- Receptor Modulation : It could modulate receptor activity linked to inflammation or cell proliferation.

- DNA Interaction : The compound may bind to DNA, leading to disruptions in replication or transcription processes.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What synthetic methodologies are validated for (2E)-3-(4-bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one?

- Methodology : The compound can be synthesized via Claisen-Schmidt condensation. A typical protocol involves reacting a ketone (e.g., 3,4-dichloroacetophenone) with an aldehyde (e.g., 4-bromobenzaldehyde) in ethanol under alkaline conditions (e.g., 20% KOH) at room temperature for 4 hours. The product is filtered, washed, and recrystallized from ethanol. Slow evaporation of ethanol yields crystals suitable for XRD analysis .

- Key Parameters :

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Catalyst | 20% KOH |

| Reaction Time | 4 hours |

| Yield | ~70–80% (estimated from analogous syntheses) |

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodology :

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, C=C stretch at ~1600 cm⁻¹).

- NMR : ¹H NMR confirms the E-configuration via coupling constants (J ≈ 15–16 Hz for trans-vinylic protons).

- XRD : Resolves the three-dimensional crystal structure and confirms the (2E) stereochemistry .

Q. How is Density Functional Theory (DFT) applied to predict electronic properties?

- Methodology : Use Gaussian 03/B3LYP with a 6-311G(d,p) basis set to calculate HOMO-LUMO energies, ionization potential (I), electron affinity (A), and global electrophilicity index (ω). Koopman’s theorem links these to experimental UV-Vis spectra (e.g., λmax ≈ 308 nm for π→π* transitions) .

- Data Comparison :

| Parameter | Experimental | DFT (B3LYP) |

|---|---|---|

| HOMO-LUMO Gap | 4.2 eV | 4.0 eV |

| λmax (UV-Vis) | 308 nm | 315 nm (redshift due to solvent effects) |

Advanced Research Questions

Q. How do halogen substituents influence the compound’s electronic and antimicrobial properties?

- Methodology :

- Electronic Effects : Bromine (electron-withdrawing) and chlorine (meta/para-directing) substituents lower HOMO energy, enhancing electrophilicity. DFT-derived chemical hardness (η) and softness (S) quantify reactivity .

- Antimicrobial Activity : Test via agar diffusion (50 µg/mL) against Gram-positive (e.g., B. subtilis) and Gram-negative (e.g., E. coli) strains. Moderate activity (zone of inhibition: 8–12 mm) correlates with reduced HOMO-LUMO gaps (enhanced charge transfer) .

- Substituent Impact :

| Substituent Position | Antimicrobial Zone (mm) | HOMO-LUMO Gap (eV) |

|---|---|---|

| 4-Bromo, 3,4-dichloro | 8–12 | 4.0 |

| 4-Methoxy (analog) | 5–8 | 4.5 |

Q. How to resolve discrepancies between experimental and computational spectral data?

- Methodology :

Solvent Effects : Include polarizable continuum models (PCM) in TD-DFT to account for solvent-induced shifts (e.g., ethanol vs. gas phase).

Vibrational Mode Assignments : Compare experimental FT-IR peaks with scaled DFT frequencies (scaling factor: 0.961).

Non-Covalent Interactions : Use AIM theory to analyze hydrogen bonding or π-stacking in XRD structures .

- Case Study : A redshift in theoretical UV-Vis vs. experimental data (308 nm vs. 315 nm) was attributed to solvent dielectric effects in TD-DFT .

Q. What strategies address non-merohedral twinning in XRD analysis?

- Methodology :

- Twin Refinement : Use software (e.g., SHELXL) to model twin laws (e.g., twofold rotation about [100]).

- Pseudosymmetry Checks : Analyze metric symmetry and fractional coordinates for pseudo-translational symmetry.

- Data Integration : Collect high-resolution data (θ > 25°) to improve R-factor convergence .

- Example : A related bromophenyl chalcone showed twinning with a BASF parameter of 0.25, resolved via twin matrix .

Q. How to optimize reaction conditions for improved yield and purity?

- Methodology :

- DoE (Design of Experiments) : Vary solvent (ethanol vs. methanol), base concentration (10–30% KOH), and reaction time (2–6 hours).

- Monitoring : Use TLC or HPLC to track intermediate formation (e.g., aldol adduct).

- Crystallization : Slow evaporation at 4°C enhances crystal quality for XRD .

- Parameter Optimization :

| Condition | Optimal Range |

|---|---|

| Solvent | Ethanol (polar aprotic) |

| Temperature | 25–30°C |

| Stirring Rate | 300–400 rpm |

Data Contradictions and Resolution

Q. Why do antimicrobial results vary between similar chalcone derivatives?

- Analysis : Differences arise from substituent electronic effects (e.g., electron-withdrawing groups enhance membrane penetration) and steric hindrance. For example, 4-bromo analogs show higher activity than methoxy-substituted derivatives due to increased electrophilicity .

- Resolution : Normalize activity data against logP values to account for lipophilicity-driven bioavailability.

Q. How to reconcile DFT-predicted bond angles with XRD measurements?

- Approach :

Thermal Motion Correction : Apply TLS (Translation-Libration-Screw) models to XRD data.

Basis Set Selection : Use larger basis sets (e.g., cc-pVTZ) for DFT to reduce angle deviations (<1°).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.